molecular formula C9H8F3IO3 B14044254 1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene

1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene

Cat. No.: B14044254
M. Wt: 348.06 g/mol
InChI Key: CNKKOFWBYOESPM-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F3IO3. It is a derivative of benzene, featuring methoxy, iodo, and trifluoromethoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene involves the reaction of 1,3-dimethoxybenzene with iodine and trifluoromethoxy reagents. The process typically includes:

    Methoxylation: The addition of methoxy groups to the benzene ring.

The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions and achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives .

Scientific Research Applications

1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, through its functional groups. The trifluoromethoxy group, in particular, can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-4-iodo-2-(trifluoromethoxy)benzene is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a versatile intermediate in various chemical processes .

Properties

Molecular Formula

C9H8F3IO3

Molecular Weight

348.06 g/mol

IUPAC Name

1-iodo-2,4-dimethoxy-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8F3IO3/c1-14-6-4-3-5(13)7(15-2)8(6)16-9(10,11)12/h3-4H,1-2H3

InChI Key

CNKKOFWBYOESPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)I)OC)OC(F)(F)F

Origin of Product

United States

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